molecular formula C17H13FN4OS B2683904 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-89-8

2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2683904
CAS No.: 1021060-89-8
M. Wt: 340.38
InChI Key: LBYWSIWWLNUYBP-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide (CAS 1021060-89-8) is a synthetic benzamide derivative with a molecular formula of C17H13FN4OS and a molecular weight of 340.4 g/mol . This chemical features a pyridazine core linked to a 2-fluorobenzamide group via a thioether bridge connected to a pyridin-3-ylmethyl moiety, a structural motif commonly investigated for its potential in medicinal chemistry and drug discovery . Compounds with this scaffold are of significant interest in early-stage pharmaceutical research, particularly as potential kinase inhibitors . Kinases are key enzymes in cellular signaling pathways, and their inhibition is a promising therapeutic strategy for a range of diseases. The structure of this benzamide derivative, which incorporates nitrogen-containing heterocycles, suggests it may act by competing with adenosine triphosphate (ATP) for binding to the catalytic site of specific kinase targets, thereby modulating signal transduction cascades . Research into similar aminoheteroaryl benzamides has highlighted their application in the development of targeted therapies, including for oncology . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations to develop novel therapeutic agents.

Properties

IUPAC Name

2-fluoro-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-14-6-2-1-5-13(14)17(23)20-15-7-8-16(22-21-15)24-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYWSIWWLNUYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The key steps include:

  • Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine core with a suitable thiol, such as pyridin-3-ylmethyl mercaptan.

  • Fluorination: The fluorine atom is introduced at the 2-position of the benzamide moiety through nucleophilic aromatic substitution or other fluorination methods.

  • Final Coupling: The fluorinated benzamide is then coupled with the thioether-linked pyridazine to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, thiols, strong bases or acids

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes

  • Reduction: Alcohols, amines, or thiols

  • Substitution: Amides, thioethers, or ethers

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis.

Case Study:
A notable study explored the effects of benzamide derivatives on human cancer cell lines, revealing that certain modifications could enhance their potency against specific targets such as the Aurora kinase family. The study reported an IC50 value of 0.19 µM for one derivative, indicating substantial anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of thioether-containing compounds has been documented in various research articles. The incorporation of thioether linkages in drug design is believed to enhance the bioavailability and efficacy of anti-inflammatory agents.

Case Study:
Research on similar thioether compounds has shown their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound might possess similar anti-inflammatory effects.

Mechanism of Action

The mechanism by which 2-fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. The fluorine atom and the thioether linkage can influence its binding affinity and specificity to biological targets, such as enzymes or receptors. The exact mechanism would need to be determined through experimental studies, including binding assays and functional assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of benzamide derivatives with heterocyclic thioether substituents. Below, its key structural and functional distinctions are analyzed against analogs from .

Structural Differentiation

Table 1: Key Structural Features of Selected Analogs
Compound ID (from ) Core Heterocycle Thioether Substituent Amide Substituent Notable Functional Groups
Target Compound Pyridazine Pyridin-3-ylmethyl 2-fluorobenzamide Fluorine, pyridine
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide Benzene Thienylmethyl Cyano-fluorophenyl Thiophene, cyano
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide Benzene Isoxazolylmethyl Pyridazinylamino Isoxazole, methyl
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzene Oxadiazolylmethyl Dichloropyridinyl Oxadiazole, chlorine

Key Observations :

  • Thioether Group : The pyridin-3-ylmethylthio group provides a nitrogen-rich linker, contrasting with sulfur-containing thienyl or oxygen-rich isoxazolyl groups in analogs. This may enhance solubility and reduce off-target effects compared to lipophilic thiophene derivatives .
  • Fluorine Substituent: The 2-fluoro group on the benzamide moiety is absent in most analogs, which instead feature nitro, cyano, or trifluoromethyl groups. Fluorine’s electronegativity may improve metabolic stability and binding affinity .

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothesized Properties Based on Substituents
Property Target Compound N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (high lipophilicity due to dichloro groups) ~2.1 (lower lipophilicity from isoxazole)
Solubility Moderate (pyridine enhances) Low (chlorine and oxadiazole reduce solubility) High (isoxazole and pyridazine improve aqueous solubility)
Metabolic Stability High (fluorine resists oxidation) Moderate (oxadiazole may undergo hydrolysis) Low (methyl groups may increase CYP450 metabolism)

Inferences :

  • The fluorine atom in the target compound likely improves metabolic stability compared to nitro- or cyano-substituted analogs.
  • Dichloro- and trifluoromethyl-substituted analogs (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) exhibit higher lipophilicity, which may compromise solubility but enhance membrane permeability .

Biological Activity

2-Fluoro-N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Thioether Linkage : The thioether is formed by reacting the pyridazine core with pyridin-3-ylmethyl mercaptan.
  • Fluorination : The fluorine atom is introduced at the 2-position of the benzamide moiety, typically through nucleophilic aromatic substitution.
  • Final Coupling : The fluorinated benzamide is then coupled with the thioether-linked pyridazine to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and mechanism of action.

Anticancer Properties

Recent evaluations have indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it was tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth. The specific IC50 values (the concentration required to inhibit 50% of cell growth) were determined through MTT assays and other cytotoxicity tests .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.50Induction of apoptosis
HCT116 (Colon)9.80Cell cycle arrest at G1 phase
NCI-H460 (Lung)14.31Inhibition of topoisomerase II

The exact mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It has been suggested that the compound may act as an enzyme inhibitor or modulator of receptor pathways, affecting various biochemical processes crucial for cancer cell survival and proliferation .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in increased apoptosis in MCF7 cells, indicating its potential as a therapeutic agent for breast cancer .
  • Cell Cycle Analysis : Another investigation revealed that HCT116 cells exhibited significant cell cycle arrest when treated with varying concentrations of the compound, suggesting a mechanism that disrupts normal cell division processes .
  • Inhibition of Enzymatic Activity : Further research highlighted its role in inhibiting topoisomerase II activity, a key enzyme involved in DNA replication and repair, which is often targeted in cancer therapy.

Q & A

Q. Which computational strategies predict off-target interactions?

  • Docking Studies : Use AutoDock Vina or Glide to screen against kinase or GPCR libraries.
  • Machine Learning : Train models on ChEMBL data to flag potential toxicity risks .

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